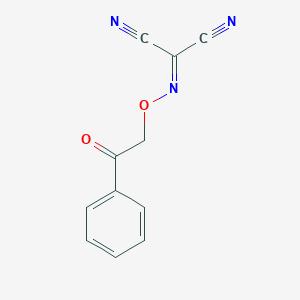
9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene is an organic compound with the molecular formula C12H22Cl2O This compound is characterized by the presence of two chlorine atoms, a methoxy group, and two methyl groups attached to a nonadiene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene typically involves the chlorination of a suitable precursor, followed by the introduction of the methoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methoxylation can be achieved using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
9,9,9-Trichloro-8-methoxy-2,6-dimethylnona-2,6-diene: Similar structure but with an additional chlorine atom.
6,9-Dichloro-2-methoxyacridine: Contains a methoxy group and chlorine atoms but has a different backbone structure.
Uniqueness
9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene is unique due to its specific arrangement of functional groups and the nonadiene backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
| 82772-45-0 | |
分子式 |
C12H20Cl2O |
分子量 |
251.19 g/mol |
IUPAC 名称 |
9,9-dichloro-8-methoxy-2,6-dimethylnona-2,6-diene |
InChI |
InChI=1S/C12H20Cl2O/c1-9(2)6-5-7-10(3)8-11(15-4)12(13)14/h6,8,11-12H,5,7H2,1-4H3 |
InChI 键 |
XGCYKDCDCLFENG-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CC(C(Cl)Cl)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


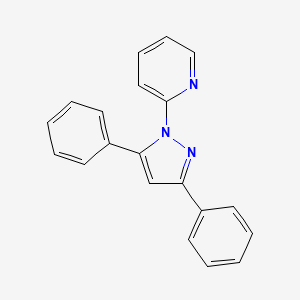
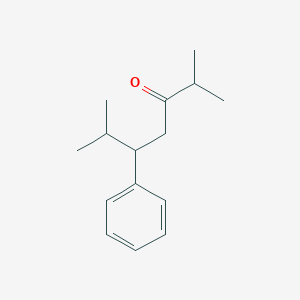



![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
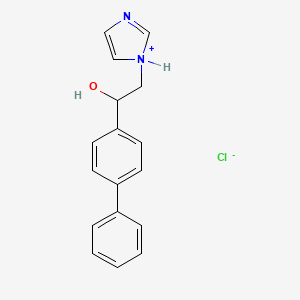
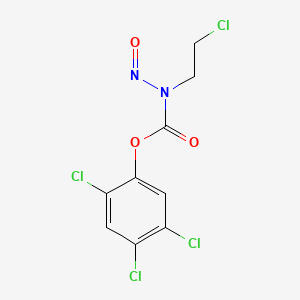
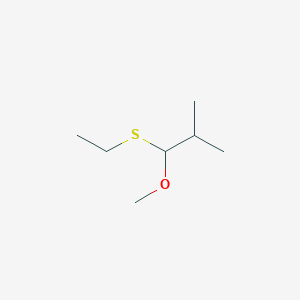
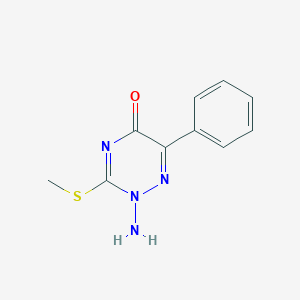
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
